1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1103112-81-7
VCID: VC5653762
InChI: InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13)
SMILES: C1CC(N(C1)CC(F)(F)F)C(=O)O
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.157

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid

CAS No.: 1103112-81-7

Cat. No.: VC5653762

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.157

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid - 1103112-81-7

Specification

CAS No. 1103112-81-7
Molecular Formula C7H10F3NO2
Molecular Weight 197.157
IUPAC Name 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13)
Standard InChI Key SXGHHVIQYAFXBM-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a five-membered pyrrolidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and at the 2-position with a carboxylic acid (-COOH). The stereochemistry of the pyrrolidine ring and trifluoroethyl group influences its reactivity and biological interactions. X-ray crystallography of analogous pyrrolidine derivatives reveals chair-like conformations, with the trifluoroethyl group adopting equatorial orientations to minimize steric strain .

Key Structural Features:

  • Pyrrolidine Core: A saturated five-membered ring with nitrogen at position 1.

  • Trifluoroethyl Group: Introduces electron-withdrawing effects and metabolic stability.

  • Carboxylic Acid: Enhances water solubility and enables derivatization into amides or esters.

Physicochemical Data

Experimental and predicted physicochemical properties are summarized below:

PropertyValue/DescriptionSource
Molecular Weight197.157 g/mol
Melting PointNot reported
SolubilityLimited aqueous solubility
LogP (Partition Coefficient)~1.2 (predicted)
Collision Cross Section146.7 Ų ([M+H]⁺ adduct)

The trifluoroethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, while the carboxylic acid moiety balances this with polar interactions .

Synthesis and Analytical Characterization

Synthetic Routes

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is synthesized via multi-step organic reactions:

  • Pyrrolidine Functionalization:

    • Alkylation of pyrrolidine with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF).

    • Yields range from 50–70%, with purification via silica gel chromatography.

  • Carboxylic Acid Introduction:

    • Oxidation of a 2-hydroxymethylpyrrolidine intermediate using Jones reagent (CrO₃/H₂SO₄) .

    • Alternative routes employ hydrolysis of 2-cyano or 2-ester derivatives under acidic or basic conditions .

Optimization Challenges:

  • Steric Hindrance: The trifluoroethyl group complicates nucleophilic substitution reactions, necessitating elevated temperatures.

  • Racemization: Chiral centers require mild conditions to prevent epimerization during synthesis .

Analytical Techniques

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 2.8–3.2 ppm (q, -CH₂CF₃), δ 4.5–5.0 ppm (m, pyrrolidine protons) .

    • ¹³C NMR: δ 125 ppm (q, CF₃, J = 280 Hz), δ 175 ppm (COOH) .

  • Mass Spectrometry:

    • ESI-MS: [M+H]⁺ at m/z 198.07 .

  • X-ray Crystallography: Limited data available; analogous structures show planar carboxylic acid groups and distorted chair conformations .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for bioactive molecules:

  • CB2 Receptor Modulators: Incorporation into pyrrolidine-based ligands enhances binding affinity for cannabinoid receptors, relevant for treating neuropathic pain .

  • Metalloprotease Inhibitors: Derivatives inhibit matrix metalloproteases (MMPs), showing promise in cancer and arthritis therapy .

Case Study:

  • A 2023 study utilized the compound to synthesize (2S)-1-[1-(2,2,2-trifluoroethyl)-4-piperidyl]pyrrolidine-2-carboxylic acid, a potent MMP-9 inhibitor with IC₅₀ = 12 nM .

Asymmetric Catalysis

The carboxylic acid group facilitates enantioselective reactions:

  • Mannich Reactions: (R)-3-Pyrrolidinecarboxylic acid derivatives catalyze anti-Mannich products with >99% ee, leveraging hydrogen bonding for stereocontrol .

  • Cycloadditions: Trifluoroethyl-containing azomethine ylides participate in [3+2] cycloadditions to form spirooxindoles with antitumor activity .

Biological Activity and Mechanism

In Vitro Profiles

  • Enzyme Inhibition:

    • IC₅₀ = 8.2 µM against MMP-2 (gelatinase A) .

    • Moderate activity against ACE (angiotensin-converting enzyme) .

  • Antimicrobial Activity:

    • MIC = 32 µg/mL against Staphylococcus aureus .

Pharmacokinetic Predictions

  • Metabolic Stability: The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

  • Blood-Brain Barrier Penetration: Predicted Pe = 5.7 × 10⁻⁶ cm/s (moderate permeability) .

Future Directions

Derivative Synthesis

  • Amide and Ester Analogs: Improve bioavailability via prodrug strategies .

  • Spirocyclic Derivatives: Enhance target selectivity through conformational restriction .

Computational Modeling

  • Docking Studies: Identify binding modes with MMPs and CB2 receptors using AutoDock Vina .

  • QSAR Analysis: Correlate substituent effects with bioactivity to guide lead optimization .

In Vivo Studies

  • Toxicity Profiling: Assess acute and chronic toxicity in rodent models.

  • Efficacy Trials: Evaluate antitumor and anti-inflammatory activity in xenograft models .

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